N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis
Thiophene can undergo various types of reactions, including nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Corrosion Inhibition
One significant application of thiophene derivatives is in corrosion inhibition. Daoud et al. (2014) synthesized a thiophene Schiff base and investigated its efficacy as a corrosion inhibitor for mild steel in acidic solutions. The compound showed high inhibition efficiency, which increased with concentration, indicating its potential for protecting metals against corrosion in industrial applications (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Nonlinear Optical Materials
Anandan et al. (2018) designed and synthesized thiophene dyes for optoelectronic devices, demonstrating their potential in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. These dyes exhibited significant nonlinear absorption and optical limiting behavior, making them promising materials for photonic applications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Antimicrobial and Anticancer Activities
Thiophene derivatives have been explored for their biological activities. Cakmak et al. (2022) synthesized N-(thiophen-2-ylmethyl)thiophene-2-carboxamide and demonstrated its antimicrobial activity against various microorganisms, showcasing its potential as a basis for developing new antibacterial agents (Cakmak, Demircioğlu, Uzun, Veyisoğlu, Yakan, & Ersanli, 2022). Additionally, Atta and Abdel‐Latif (2021) synthesized thiophene-2-carboxamide derivatives with promising in vitro cytotoxicity against several cancer cell lines, indicating their potential for anticancer drug development (Atta & Abdel‐Latif, 2021).
Optoelectronic Devices
The incorporation of thiophene derivatives into optoelectronic devices due to their electronic properties and stability under various conditions has been a focus of research. Sun, Brückner, and Lei (2015) reported on the synthesis of nitrogen and phosphorus co-doped carbon dots with thiophene structures, exhibiting bright dual-wavelength fluorescence emission. These materials hold potential for ratiometric sensing applications, illustrating the diverse applications of thiophene derivatives in advanced material science (Sun, Brückner, & Lei, 2015).
Mechanism of Action
The mechanism of action of thiophene derivatives can vary depending on their specific structure and the biological target they interact with. For example, some thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Thiophene and its derivatives continue to be a topic of interest for medicinal chemists due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and investigation of new structural prototypes with more effective pharmacological activity.
Properties
IUPAC Name |
N-phenyl-N-[2-[N-(thiophene-2-carbonyl)anilino]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S2/c27-23(21-13-7-17-29-21)25(19-9-3-1-4-10-19)15-16-26(20-11-5-2-6-12-20)24(28)22-14-8-18-30-22/h1-14,17-18H,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYGUUHQKKFHQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CS3)C(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204205 |
Source
|
Record name | N,N′-1,2-Ethanediylbis[N-phenyl-2-thiophenecarboxamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314285-25-1 |
Source
|
Record name | N,N′-1,2-Ethanediylbis[N-phenyl-2-thiophenecarboxamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314285-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N′-1,2-Ethanediylbis[N-phenyl-2-thiophenecarboxamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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